N-[(2-chlorophenyl)methyl]acetamide
Description
N-[(2-chlorophenyl)methyl]acetamide is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.64 . The IUPAC name for this compound is N-(2-chlorobenzyl)acetamide .
Molecular Structure Analysis
The InChI code for N-[(2-chlorophenyl)methyl]acetamide is1S/C9H10ClNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12)
. The canonical SMILES structure is CC(=O)NCC1=CC=CC=C1Cl
. Physical And Chemical Properties Analysis
N-[(2-chlorophenyl)methyl]acetamide has a molecular weight of 183.63 g/mol . It has a computed XLogP3-AA value of 1.7 , indicating its lipophilicity. The compound has one hydrogen bond donor count and one hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 183.0450916 g/mol . The topological polar surface area is 29.1 Ų . The compound has a heavy atom count of 12 .properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRNIWZOAPBHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405027 | |
Record name | N-[(2-chlorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]acetamide | |
CAS RN |
57058-32-9 | |
Record name | N-[(2-chlorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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